Ciclopirox beta-D-Glucuronide
Description
Significance of Glucuronidation in Xenobiotic Biotransformation and Drug Conjugation
Glucuronidation is a major Phase II metabolic pathway responsible for the biotransformation of a vast array of xenobiotics, which are foreign substances to the body, including drugs, pollutants, and various dietary components. wikipedia.org This process involves the enzymatic conjugation of a substrate with glucuronic acid, a derivative of glucose. uomus.edu.iq The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also present in other tissues like the intestine, kidneys, and skin. wikipedia.orgnih.govcore.ac.uk
The primary function of glucuronidation is to increase the water solubility of lipophilic (fat-soluble) compounds, thereby facilitating their elimination from the body, mainly through urine and, for larger conjugates, through bile. wikipedia.orguomus.edu.iq This conversion of a drug or its initial metabolites into more polar, hydrophilic compounds is a critical detoxification process, as it generally renders the substance less biologically active and more readily excretable. nih.govuef.fisolvobiotech.com
The process begins with the synthesis of an activated form of glucuronic acid, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA). uomus.edu.iq UGT enzymes then facilitate the transfer of the glucuronyl group from UDPGA to a suitable functional group on the substrate molecule, such as a hydroxyl, carboxyl, amino, or thiol group. uomus.edu.iqjove.com The resulting glucuronide conjugate is significantly more water-soluble. wikipedia.org
While typically a detoxification pathway, some glucuronide metabolites can be biologically active, occasionally contributing to the pharmacological or toxicological profile of the parent drug. nih.gov The efficiency of glucuronidation can be influenced by various factors, including genetic polymorphisms in UGT enzymes, which can lead to inter-individual differences in drug metabolism. nih.gov
Overview of Ciclopirox (B875) as a Parent Compound in Metabolism Studies
Ciclopirox is a synthetic hydroxypyridone derivative with a broad spectrum of activity against various fungi, as well as some bacteria. drugbank.commdpi.com Unlike many other antifungal agents that target sterol synthesis, ciclopirox's primary mechanism of action is believed to involve the chelation of polyvalent metal cations, such as Fe3+, which are essential co-factors for numerous enzymes. drugbank.com This disruption of enzymatic function interferes with critical cellular processes, including mitochondrial electron transport and energy production. drugbank.comsmolecule.com
In metabolism studies, ciclopirox serves as the parent compound whose biotransformation is investigated to understand its pharmacokinetic profile. Following administration, ciclopirox is metabolized in the body, with glucuronidation being the principal metabolic pathway. drugbank.comresearchgate.net This process converts ciclopirox into its major metabolite, Ciclopirox beta-D-Glucuronide.
Pharmacokinetic studies have shown that after topical application, a fraction of ciclopirox is absorbed systemically and subsequently undergoes extensive metabolism. mdpi.commedcentral.com The resulting glucuronide conjugate, along with a smaller amount of unchanged ciclopirox, is then primarily excreted in the urine. drugbank.commedcentral.com The study of this metabolic pathway is essential for characterizing the drug's clearance from the body.
Rationale for Comprehensive Investigation of this compound
A thorough investigation of this compound is warranted for several key reasons in pharmaceutical research. As the primary metabolite of ciclopirox, its formation and excretion are the main determinants of the parent drug's systemic clearance. mdpi.comvulcanchem.com Understanding the rate and extent of its formation is crucial for predicting the duration of action and potential for accumulation of ciclopirox.
The chemical properties of this compound, particularly its increased water solubility compared to the parent compound, are a direct consequence of the glucuronidation process and are fundamental to its role in detoxification and elimination. smolecule.comvulcanchem.com Analytical methods, often employing isotopically labeled internal standards like Ciclopirox-d11 beta-D-Glucuronide, are developed to accurately quantify this metabolite in complex biological matrices, facilitating detailed pharmacokinetic analyses. vulcanchem.comnih.gov
Finally, while glucuronides are typically inactive, it is a standard practice in drug development to assess the biological activity of major metabolites. nih.gov Although this compound is generally considered an inactive detoxification product, confirming this is an important aspect of a comprehensive safety and efficacy evaluation of ciclopirox.
Interactive Data Tables
Table 1: Chemical Properties of Ciclopirox and its Glucuronide Metabolite
| Property | Ciclopirox | This compound |
| Molecular Formula | C12H17NO2 | C18H25NO8 |
| Molecular Weight | 207.27 g/mol | 383.39 g/mol |
| Appearance | White to off-white crystalline substance mdpi.com | White solid smolecule.com |
| Solubility | Freely soluble in water (as olamine salt) mdpi.com | Enhanced water solubility smolecule.comvulcanchem.com |
| Melting Point | Not specified | 220-225°C smolecule.com |
Table 2: Key Enzymes and Processes in Ciclopirox Metabolism
| Process/Enzyme | Role in Ciclopirox Metabolism | Significance |
| Glucuronidation | Primary Phase II metabolic pathway for ciclopirox. drugbank.comresearchgate.net | Converts lipophilic ciclopirox into a more water-soluble, excretable form. wikipedia.org |
| UDP-glucuronosyltransferases (UGTs) | Catalyze the conjugation of ciclopirox with glucuronic acid. vulcanchem.com | Key enzymes determining the rate of ciclopirox clearance. criver.com |
| UGT1A1 and UGT1A9 | Specific UGT isoforms identified as being mainly responsible for ciclopirox glucuronidation. researchgate.net | Understanding their role can help predict potential drug interactions. researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
79419-54-8 |
|---|---|
Molecular Formula |
C18H25NO8 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO8/c1-9-7-11(10-5-3-2-4-6-10)19(12(20)8-9)27-18-15(23)13(21)14(22)16(26-18)17(24)25/h7-8,10,13-16,18,21-23H,2-6H2,1H3,(H,24,25)/t13-,14-,15+,16-,18-/m0/s1 |
InChI Key |
RRBPTSPRUYTJLL-RPUYLAQPSA-N |
SMILES |
CC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Isomeric SMILES |
CC1=CC(=O)N(C(=C1)C2CCCCC2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Appearance |
White Solid |
melting_point |
220 - 225°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
1-[(6-Cyclohexyl-4-methyl-2-oxo-1(2H)-pyridinyl)oxy]-1-deoxy-β-D-glucopyranuronic Acid |
Origin of Product |
United States |
Formation and Enzymatic Characterization of Ciclopirox Beta D Glucuronide
Enzymatic Mechanisms of Ciclopirox (B875) Glucuronidation
The enzymatic conversion of ciclopirox to its glucuronide metabolite is a complex process involving multiple isoforms of the UGT enzyme family. These enzymes are primarily located in the liver, the main site of drug metabolism. vulcanchem.comur.edu.pl
Research has identified several UGT isoforms that contribute to the glucuronidation of ciclopirox. While one isoform plays a predominant role, others also participate in this metabolic pathway.
Studies utilizing human liver microsomes (HLMs) and recombinant UGT enzymes have unequivocally identified UGT1A9 as the principal enzyme responsible for the formation of Ciclopirox beta-D-Glucuronide. researchgate.netnih.gov UGT1A9 exhibits the highest catalytic activity towards ciclopirox, making it the dominant contributor to its glucuronidation in humans. researchgate.netnih.gov This has been further confirmed by potent inhibition of ciclopirox glucuronidation in HLMs by magnolol (B1675913), a selective inhibitor of UGT1A9. researchgate.netnih.gov
While UGT1A9 is the major player, other UGT isoforms also contribute to the metabolism of ciclopirox, albeit to a lesser extent. researchgate.netnih.gov Research has shown that UGT1A1, UGT1A6, UGT1A7, and UGT1A8 can also catalyze the formation of ciclopirox glucuronide. ur.edu.plresearchgate.netnih.gov However, their contribution is considered minor compared to the high activity of UGT1A9. researchgate.netnih.gov
Table 1: UGT Isoforms Involved in Ciclopirox Glucuronidation
| UGT Isoform | Role in Ciclopirox Glucuronidation | Reference |
| UGT1A9 | Dominant isoform with the highest catalytic activity. | ur.edu.plresearchgate.netnih.gov |
| UGT1A1 | Minor contributor to glucuronide formation. | ur.edu.pl |
| UGT1A6 | Catalyzes the formation of trace amounts of the glucuronide. | researchgate.netnih.gov |
| UGT1A7 | Catalyzes the formation of trace amounts of the glucuronide. | researchgate.netnih.gov |
| UGT1A8 | Catalyzes the formation of trace amounts of the glucuronide. | researchgate.netnih.gov |
The efficiency and capacity of the enzymatic reaction that forms this compound are described by specific kinetic parameters. These parameters, including the Michaelis-Menten constant (Km), maximum velocity (Vmax), and intrinsic clearance (CLint), provide a quantitative measure of the glucuronidation process. researchgate.netnih.govthermofisher.com
The kinetics of ciclopirox glucuronidation in human liver microsomes (HLMs) follow the Michaelis-Menten model. researchgate.net The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). thermofisher.com For ciclopirox glucuronidation in HLMs, the Km has been determined to be approximately 139 μM. researchgate.netnih.gov The Vmax, representing the maximum rate of the reaction, has been measured at 7.89 nmol/min/mg of microsomal protein. researchgate.netnih.gov Kinetic analysis of the recombinant UGT1A9 isoform showed a similar Km value of 167 μM, further supporting its primary role in this metabolic pathway. researchgate.netnih.gov
Intrinsic clearance (CLint) is a measure of the intrinsic ability of the liver to metabolize a drug, calculated as the ratio of Vmax to Km. evotec.com For ciclopirox glucuronidation in human liver microsomes, the CLint has been determined to be 56 μL/min/mg. researchgate.netnih.gov This value indicates a high efficiency of glucuronidation in the human liver. researchgate.net
Table 2: Kinetic Parameters of Ciclopirox Glucuronidation in Human Liver Microsomes (HLM) and by Recombinant UGT1A9
| Enzyme Source | Km (μM) | Vmax (nmol/min/mg) | CLint (Vmax/Km) (μL/min/mg) | Reference |
| Human Liver Microsomes (HLM) | 139 | 7.89 | 56 | researchgate.netnih.gov |
| Recombinant UGT1A9 | 167 | Not specified | Not specified | researchgate.netnih.gov |
Modulation of Glucuronidation Activity
The activity of the UGT enzymes responsible for Ciclopirox glucuronidation can be influenced by various inhibitors.
Effects of UGT Inhibitors (e.g., Magnolol) on Conjugate Formation
Research has shown that magnolol, a compound found in some traditional Chinese medicines, can potently inhibit the formation of this compound. researchgate.netnih.gov Specifically, magnolol acts as a selective inhibitor of UGT1A9, the primary enzyme responsible for Ciclopirox glucuronidation in human liver microsomes (HLM). researchgate.netnih.gov The inhibition of UGT1A9 by magnolol has been demonstrated to have an IC50 value of 0.12 μM in HLM. researchgate.netnih.gov This potent inhibition suggests that co-administration of Ciclopirox with substances containing magnolol could significantly alter the metabolism of Ciclopirox. nih.gov The inhibitory mechanism of magnolol on UGT1A9 can be competitive or mixed, depending on the substrate. nih.gov
Species-Specific Differences in Ciclopirox Glucuronidation
Significant variations in the rate and extent of Ciclopirox glucuronidation have been observed across different species. researchgate.netnih.gov
Comparative Analysis Across Liver Microsomes from Experimental Animals (e.g., Mice, Rats, Cynomolgus Monkey, Minipig, Beagle Dog)
Studies comparing the glucuronidation of Ciclopirox in liver microsomes from various experimental animals have revealed remarkable differences. researchgate.netnih.gov Human liver microsomes (HLM) exhibit high activity in Ciclopirox glucuronidation. researchgate.netnih.gov In contrast, the intrinsic clearance (CLint) values for Ciclopirox glucuronidation in liver microsomes from mice, rats, cynomolgus monkeys, minipigs, and beagle dogs show a wide range, from 26 to 369 μL/min/mg. researchgate.netnih.gov Furthermore, the sensitivity of Ciclopirox glucuronidation to inhibition by magnolol is lower in these animal models compared to humans. researchgate.netnih.gov
| Species | Intrinsic Clearance (CLint) (μL/min/mg) |
| Human | 56 |
| Mouse | 26 - 369 (range) |
| Rat | 26 - 369 (range) |
| Cynomolgus Monkey | 26 - 369 (range) |
| Minipig | 26 - 369 (range) |
| Beagle Dog | 26 - 369 (range) |
Note: The provided source material gives a range for the experimental animals without specifying individual values.
Theoretical Aspects of Ciclopirox Glucuronide Formation
The formation of this compound involves the creation of a specific type of chemical bond with a defined three-dimensional structure.
Structural Features of Ciclopirox Governing Glucuronidation Site Selectivity
The chemical structure of Ciclopirox is fundamental in determining the specific site of glucuronidation. Ciclopirox, known chemically as 6-cyclohexyl-1-hydroxy-4-methylpyridin-2(1H)-one, possesses a unique N-hydroxypyridone ring system that is the target for enzymatic conjugation. mdpi.com The glucuronidation reaction selectively occurs at the 1-hydroxy group of the pyridinone ring. mdpi.comscbt.com UDP-glucuronosyltransferase, specifically the UGT1A9 isoform, recognizes this hydroxyl group as the attachment point for the glucuronic acid moiety, forming an O-glucuronide. mdpi.comresearchgate.netnih.gov
Several structural features of the Ciclopirox molecule are believed to govern this site selectivity:
The N-Hydroxypyridone Core: This functional group is the primary determinant for glucuronidation. The presence of the free hydroxyl group attached to the nitrogen atom of the pyridinone ring makes it an accessible and chemically favorable site for conjugation by UGT enzymes. mdpi.com The N-oxide moiety, a tautomeric form of the N-hydroxy group, is considered essential for creating stabilizing interactions with the active sites of proteins, which would include the UGT1A9 enzyme. mdpi.com
Substituents on the Pyridinone Ring: The groups attached to the pyridinone ring, namely the lipophilic cyclohexyl group at position 6 and the methyl group at position 4, play a crucial role in the molecule's orientation within the enzyme's active site. mdpi.comacs.org The lipophilic nature of the cyclohexyl substituent is a particularly important feature. acs.org These groups likely provide the necessary steric and electronic properties that guide the Ciclopirox molecule to bind to UGT1A9 in a specific conformation, exposing the N-hydroxy group for catalysis while shielding other potential sites from reacting.
Physicochemical Properties: The pyridinone ring confers a combination of advantageous metabolic stability, good water solubility, and balanced lipophilicity. mdpi.com The free hydroxyl group and the nitrogen atom in the ring can function as hydrogen bond donors or acceptors. mdpi.com This capability allows Ciclopirox to form multiple hydrogen bonds with the amino acid residues in the active site of the UGT1A9 enzyme, enhancing binding affinity and ensuring the precise positioning required for site-selective glucuronidation. mdpi.com
Analytical Methodologies for Ciclopirox Beta D Glucuronide
Chromatographic Techniques for Separation and Detection
Chromatographic methods are fundamental in isolating Ciclopirox (B875) beta-D-Glucuronide from complex biological samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) Applications for Ciclopirox Glucuronide
HPLC is a widely employed technique for the analysis of Ciclopirox and its glucuronide metabolite. nih.govresearchgate.netresearchgate.net To determine the total Ciclopirox concentration, which includes both the free drug and its glucuronide conjugate, plasma samples can be pre-treated with beta-glucuronidase to hydrolyze the glucuronide back to the parent compound before analysis. nih.govresearchgate.net Some methods, however, may require a pre-column derivatization step, for instance with dimethyl sulphate, to improve the chromatographic properties of the analyte. researchgate.netresearchgate.net
Reverse-phase HPLC is the standard approach for the separation of Ciclopirox and its metabolites. nih.govsielc.com Columns with a C18 stationary phase are frequently utilized for this purpose. nih.govresearchgate.netnih.gov The selection of an appropriate mobile phase is critical for achieving optimal separation. A common mobile phase composition consists of a mixture of acetonitrile (B52724) and water or a buffer solution. nih.govsielc.com For instance, a mixture of water and acetonitrile (60/40, v/v) has been successfully used. nih.gov Another described mobile phase includes acetonitrile, water, and phosphoric acid. sielc.com For applications where the HPLC system is coupled with a mass spectrometer, formic acid is often substituted for phosphoric acid to ensure compatibility. sielc.com The optimization of the mobile phase composition and gradient is essential for resolving the analyte of interest from other components in the sample.
Table 1: HPLC Column and Mobile Phase Conditions for Ciclopirox Analysis
| Parameter | Description | Source(s) |
|---|---|---|
| Column Type | Reverse-Phase C18 (RP-18) | nih.govresearchgate.netnih.gov |
| Stationary Phase | C18 (end-capped) | researchgate.net |
| Mobile Phase A | Water | nih.govsielc.com |
| Mobile Phase B | Acetonitrile | nih.govsielc.com |
| Mobile Phase Additives | Phosphoric Acid or Formic Acid | sielc.com |
UV detection is a common method for the quantification of Ciclopirox and its derivatives after HPLC separation. The wavelength for detection is chosen based on the absorbance maximum of the analyte. For Ciclopirox and its glucuronide, detection is typically set in the range of 304 nm to 305 nm. nih.govresearchgate.netresearchgate.net In some methods, a wavelength of 340 nm has also been utilized. researchgate.netresearchgate.net
Table 2: UV Detection Wavelengths for Ciclopirox Analysis
| Wavelength | Application Note | Source(s) |
|---|---|---|
| 304 nm | Used for the detection of Ciclopirox and its glucuronide derivatives. | nih.gov |
| 305 nm | Frequently used wavelength for Ciclopirox analysis. | researchgate.netresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification
LC-MS and LC-MS/MS have emerged as the gold standard for the sensitive and specific quantification of Ciclopirox beta-D-Glucuronide in biological matrices. researchgate.netunil.ch These techniques offer high selectivity and allow for the direct analysis of the conjugate without the need for derivatization, which is often required in HPLC-UV methods. researchgate.netnih.gov The use of a deuterated internal standard, such as Ciclopirox-d11 β-D-Glucuronide, is recommended to ensure accurate quantification by compensating for matrix effects and variations in instrument response. vulcanchem.comnih.govmedchemexpress.com
Electrospray ionization (ESI) is the most common ionization technique used for the analysis of this compound by LC-MS. nih.gov The glucuronide is typically analyzed in the negative ion mode, which is optimal for detecting the deprotonated molecule [M-H]⁻. nih.gov In contrast, the parent compound, Ciclopirox, is often analyzed in the positive ion mode. researchgate.netnih.gov The optimization of ESI parameters, such as capillary voltage, nebulizer pressure, gas flow rate, and gas temperature, is crucial for maximizing the ionization efficiency and achieving the best sensitivity. chromatographyonline.com
Tandem mass spectrometry (MS/MS) operating in the Multiple Reaction Monitoring (MRM) mode provides exceptional specificity for quantifying this compound. nih.govproteomics.com.au This technique involves selecting the precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. For this compound, a specific precursor-to-product ion transition is monitored. A commonly used MRM transition for the quantification of this compound is m/z 384.1 → [product ion]. nih.gov The corresponding transition for the deuterated internal standard, ciclopirox-D11-β-glucuronide, is also monitored to ensure accurate quantification. nih.gov
Table 3: LC-MS/MS Parameters for this compound Analysis
| Parameter | Description | Source(s) |
|---|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.gov |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Precursor Ion (m/z) | 384.1 | nih.gov |
| Internal Standard | Ciclopirox-D11-β-glucuronide | nih.gov |
Direct Analysis of Glucuronide Metabolites
The direct analysis of this compound is predominantly accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov This technique allows for the sensitive and specific quantification of the glucuronide conjugate without the need for prior hydrolysis. researchgate.net In these methods, a deuterated analogue, Ciclopirox-d11 beta-D-Glucuronide, is often employed as an internal standard to ensure accuracy in quantification. vulcanchem.comsmolecule.comnih.gov
LC-MS/MS methods typically operate in the negative electrospray ionization (ESI) mode for the detection of this compound. smolecule.comnih.gov Multiple reaction monitoring (MRM) is utilized to track specific precursor to product ion transitions, enhancing the selectivity of the analysis. nih.gov For this compound, a common precursor ion observed is the deprotonated molecule at a mass-to-charge ratio (m/z) of 384.1. smolecule.comnih.gov The internal standard, Ciclopirox-d11-β-glucuronide, is monitored using its corresponding ion transition, such as m/z 395.1. nih.gov
Sample Preparation Strategies for Biological Matrices (Excluding Human Clinical Samples)
Extraction Procedures for Animal Plasma and Urine
Effective sample preparation is critical for accurate analysis of this compound in complex biological matrices like animal plasma and urine. For the determination of Ciclopirox-G concentrations in rat and dog plasma and urine, samples are often placed in polypropylene (B1209903) centrifuge tubes. nih.gov An internal standard, such as Ciclopirox-d11-β-glucuronide, is added, typically dissolved in a mixture of acetonitrile and deionized water. nih.gov After vortexing, the supernatant is transferred to clean tubes for subsequent analysis by LC-MS/MS. nih.gov For urine samples, a dilution step may be necessary prior to analysis. nih.gov
In some procedures for determining free Ciclopirox in rabbit plasma, the sample is methylated with dimethyl sulphate, extracted with n-hexane, and purified on an Adsorbex CN column before injection into the HPLC system. researchgate.net
Hydrolysis Techniques for Total Ciclopirox (Free and Glucuronide) Determination (e.g., Beta-Glucuronidase Treatment)
To determine the total Ciclopirox concentration, which includes both the free drug and its glucuronide conjugate, enzymatic hydrolysis is a common strategy. researchgate.net This is typically achieved by treating the biological sample, such as plasma, with β-glucuronidase. researchgate.netsigmaaldrich.com This enzyme specifically cleaves the glucuronide bond, converting this compound back to the parent Ciclopirox. covachem.com
β-glucuronidase preparations from various sources, including bovine liver, Helix pomatia, and Escherichia coli, can be used for this purpose. sigmaaldrich.comnih.gov The choice of enzyme may depend on the specific substrate and the presence of potential inhibitors in the sample matrix. nih.gov For instance, β-glucuronidase from E. coli is noted to be effective for hydrolyzing various glucuronide conjugates and is largely free of sulfatase activity. sigmaaldrich.com Following hydrolysis, the total Ciclopirox can be extracted and analyzed using methods developed for the parent compound. researchgate.net
Optimization for Chelating Properties of Ciclopirox and its Conjugate
A significant challenge in the analysis of Ciclopirox and its metabolites is the compound's strong chelating effect, attributed to its N-hydroxylpyridone group. researchgate.netmdpi.com This property can lead to poor chromatographic peak shape and inaccurate quantification due to interactions with metal ions in the analytical system. researchgate.net To overcome this, various strategies have been developed.
One effective approach is the use of collection tubes coated with a chelating agent like K2EDTA. researchgate.netnih.gov Additionally, the inclusion of a chelating agent such as disodium (B8443419) EDTA in the mobile phase has been shown to suppress the chelating property of Ciclopirox, allowing for direct estimation by HPLC. researchgate.net Another strategy involves the use of beta-cyclodextrin (B164692) in the mobile phase, which forms an inclusion complex with Ciclopirox, reducing its adsorption to the chromatographic column. google.com
Method Validation Parameters for this compound Quantification
Linearity and Calibration Curve Establishment
The validation of analytical methods for this compound is essential to ensure reliable and accurate results. A key parameter in this validation is the establishment of linearity and the construction of a calibration curve. nih.govnih.govresearchgate.net
Linearity is demonstrated by analyzing a series of calibration standards at different concentrations and showing that the response of the analytical instrument is proportional to the concentration of the analyte. uknml.comcsic.es For this compound, calibration curves are typically established over a specific concentration range, with the correlation coefficient (r) or coefficient of determination (r²) being a key indicator of linearity. nih.govnih.gov It is considered good practice to analyze at least five to six calibration standards to appropriately define the calibration curve. csic.es
The following tables summarize linearity and calibration data from various validated methods for Ciclopirox and its glucuronide.
Table 1: LC-MS/MS Method Validation for this compound
| Parameter | Value |
|---|---|
| Linear Range | 100–5000 ng/mL |
| Correlation Coefficient (r) | 0.998 |
| Lower Limit of Quantitation (LLOQ) | 250 ng/mL |
Data from a non-GLP validated method for rat and dog plasma and urine. nih.gov
Table 2: LC-MS/MS Method Validation for Ciclopirox
| Parameter | Value |
|---|---|
| Linear Range | 8–256 ng/mL |
| Correlation Coefficient (r) | > 0.9991 |
| Lower Limit of Quantitation (LLOQ) | 8 ng/mL |
Data from a validated method for determining ciclopirox penetration across human nail plates. nih.gov
Table 3: Micellar Electrokinetic Capillary Chromatography for Ciclopirox Olamine
| Parameter | Value |
|---|---|
| Linear Range | 31.3–2000 µg/mL |
| Correlation Coefficient (r) | 0.9999 |
| Limit of Quantification (LOQ) | 31.3 µg/mL |
Data from a validated method for pharmaceutical formulations. researchgate.net
Limits of Detection (LOD) and Quantification (LOQ)
The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.
For this compound (CPX-G), validated LC-MS/MS methods have established specific quantification limits in various biological samples. In studies analyzing preclinical pharmacokinetic data in rats and dogs, the lower limit of quantification (LLOQ) for CPX-G in both plasma and urine was determined to be 250 ng/mL. nih.govnih.gov The upper limit of quantification (ULOQ) in these studies was 5000 ng/mL. nih.gov These limits are achieved using LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides high sensitivity and selectivity. nih.gov
| Parameter | Matrix | Value | Analytical Method |
|---|---|---|---|
| Lower Limit of Quantification (LLOQ) | Plasma, Urine | 250 ng/mL | LC-MS/MS |
| Upper Limit of Quantification (ULOQ) | Urine | 5000 ng/mL | LC-MS/MS |
Accuracy and Precision Assessment (Intraday and Interday)
Accuracy and precision are fundamental to validating a bioanalytical method. Accuracy refers to the closeness of the measured value to the true concentration, typically expressed as percent recovery. Precision describes the degree of scatter or variability between repeated measurements, expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). These parameters are evaluated both within a single day (intraday) and over several days (interday) to ensure the method's reproducibility. researchgate.netnih.gov
While specific accuracy and precision percentages for this compound analysis are not detailed in the provided research, the validation of methods for the parent compound, Ciclopirox, illustrates the typical standards applied. For instance, a direct LC/MS/MS method for Ciclopirox demonstrated accuracy with analyzed concentrations ranging from 101% to 113% of the nominal values and precision with coefficients of variation below 10.6%. nih.gov Similarly, another validated method for Ciclopirox Olamine reported mean percent recovery between 98.22% and 102.96% with acceptable inter- and intra-day precision. researchgate.net It is standard practice for methods analyzing this compound to meet similarly stringent criteria as per regulatory guidelines.
| Parameter | Assessment | Typical Acceptance Criteria | Purpose |
|---|---|---|---|
| Accuracy (% Recovery) | Intraday | Typically ±15% of nominal value (±20% at LLOQ) | Measures how close the experimental value is to the true value. |
| Interday | |||
| Precision (%CV or %RSD) | Intraday | Typically ≤15% (≤20% at LLOQ) | Measures the repeatability and reproducibility of the method. |
| Interday |
Specificity, Selectivity, and Robustness Evaluation
Specificity and Selectivity are critical attributes that ensure the analytical method can unequivocally measure the intended analyte without interference from other substances present in the sample. scispace.com For this compound, this includes distinguishing it from the parent drug (Ciclopirox), other potential metabolites, and endogenous components of the biological matrix. scispace.com
High selectivity is achieved in LC-MS/MS methods through two primary mechanisms:
Chromatographic Separation: The liquid chromatography step separates this compound from other compounds based on its physicochemical properties before it enters the mass spectrometer. nih.govscispace.com
Mass-Based Detection: Tandem mass spectrometry, particularly using Multiple Reaction Monitoring (MRM), provides a high degree of selectivity. This technique monitors a specific precursor-to-product ion transition (e.g., m/z 384.1 for this compound). nih.gov This ensures that only the analyte of interest is detected and quantified.
The use of a stable isotope-labeled internal standard, such as Ciclopirox-d11 β-D-Glucuronide, is a key element in achieving accurate and precise quantification. nih.govmedchemexpress.com This internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It is added to samples to compensate for variability during sample preparation and analysis, thereby correcting for matrix effects and improving method selectivity and accuracy. nih.govvulcanchem.com
Robustness refers to the method's ability to remain reliable despite small, deliberate variations in its parameters, such as the pH of the mobile phase, column temperature, or flow rate. researchgate.net Evaluating robustness is a standard part of method validation according to international guidelines and ensures that the method is dependable for routine use in different laboratory settings. researchgate.net
Dispositional Aspects of Ciclopirox Beta D Glucuronide in Preclinical Animal Models
Pharmacokinetic Profiles of the Glucuronide Conjugate
Pharmacokinetic studies in various animal species, including rats, dogs, and mice, reveal that following the administration of Ciclopirox (B875) or its prodrugs, the glucuronide conjugate is rapidly formed and becomes the predominant circulating species in plasma. researchgate.netnih.govjmpas.com
In preclinical models, the systemic exposure to Ciclopirox beta-D-Glucuronide is substantially higher than that of the parent Ciclopirox. Studies consistently show that the peak plasma concentrations (Cmax) and the area under the plasma concentration-time curve (AUC) for the glucuronide metabolite are significantly greater than for Ciclopirox itself. researchgate.net In one study, the Cmax and AUC values for this compound were found to be at least 10-fold higher than those of the parent compound. researchgate.net This indicates extensive and rapid conversion of Ciclopirox to its glucuronidated form. researchgate.net
Plasma concentrations of the inactive Ciclopirox glucuronide metabolite have been observed to be greater than those of Ciclopirox in both rats and dogs. researchgate.net This extensive glucuronidation is consistent with a significant first-pass metabolism of the drug. ur.edu.plresearchgate.net The dose-dependent increase in these pharmacokinetic parameters suggests that the glucuronidation pathway is not saturated, even at high dose levels. researchgate.net
| Compound | Pharmacokinetic Parameter | Finding in Animal Models | Reference |
|---|---|---|---|
| This compound | Cmax (Peak Plasma Concentration) | At least 10-fold higher than Ciclopirox | researchgate.net |
| This compound | AUC (Area Under the Curve) | At least 10-fold higher than Ciclopirox | researchgate.net |
| This compound | Plasma Concentration | Greater than Ciclopirox in rats and dogs | researchgate.net |
The elimination half-life (t1/2) of this compound is closely linked to that of its parent compound. Studies have reported that the half-life of the glucuronide is similar to that of Ciclopirox, ranging from 1.3 to 6.2 hours in animal models. ur.edu.plresearchgate.net This similarity suggests that the rate of elimination of the glucuronide is dependent on its formation from Ciclopirox.
Following administration in rats and dogs, Ciclopirox is rapidly cleared, largely through its conversion to this compound and subsequent excretion. researchgate.netnih.gov The compound is quickly eliminated from the body, with significant clearance observed within 3 to 6 hours in rats and dogs. nih.gov The biological half-life of Ciclopirox has been reported to be approximately 1.7 hours, which aligns with the rapid clearance observed for its glucuronide metabolite. nih.gov
Excretion Pathways of this compound in Animal Systems
The elimination of this compound from the body occurs primarily through renal and, to a lesser extent, fecal excretion routes. nih.govbiointerfaceresearch.com
The primary pathway for the excretion of Ciclopirox and its metabolites in preclinical animal models is via the kidneys into the urine. nih.govnih.govpopline.orgnih.gov Ciclopirox is excreted by dogs primarily in the urine as its glucuronide conjugate. popline.orgnih.gov Studies in rats and dogs have confirmed that Ciclopirox and its inactive glucuronide metabolite are excreted in urine, which facilitates the delivery of the drug to the urinary tract. researchgate.netresearchgate.netnih.govnih.gov
Quantitative data from studies in rats show that a significant portion of an administered dose is eliminated in the urine as the glucuronide metabolite. Following intravenous administration of Ciclopirox or its prodrug, approximately 18% to 34% of the dose was eliminated as this compound in the urine. nih.gov Another report suggests that as much as 80% of a dose is converted into the glucuronide metabolite and excreted in the urine. ur.edu.pl
While renal elimination is the main route, fecal excretion also contributes to the clearance of Ciclopirox metabolites. biointerfaceresearch.com Studies utilizing radiolabeled Ciclopirox in dogs demonstrated that after administration, radioactivity was recovered in both the urine and feces. nih.govpopline.orgnih.gov In one study involving vaginal application in bitches, between 42% and 97% of the administered dose was recovered in the urine and feces combined, with the primary metabolite being the glucuronide. popline.orgnih.gov
| Excretion Pathway | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Renal (Urine) | Rats, Dogs | Primary route of excretion for the glucuronide conjugate. researchgate.netnih.govnih.govpopline.orgnih.gov | researchgate.netnih.govnih.govpopline.orgnih.gov |
| Renal (Urine) | Rats | 18-34% of the dose is eliminated as the glucuronide metabolite. nih.gov | nih.gov |
| Fecal | Dogs | Contributes to the excretion of Ciclopirox metabolites alongside urine. nih.govpopline.orgnih.gov | nih.govpopline.orgnih.gov |
Tissue Distribution Studies of this compound in Animal Models
Direct studies on the tissue distribution of this compound are limited; however, inferences can be made from the distribution of the parent drug and the location of the metabolizing enzymes responsible for glucuronide formation. The main enzymes involved in the glucuronidation of Ciclopirox, particularly UGT1A9, are highly expressed in the liver and kidneys. researchgate.netacs.org This suggests that Ciclopirox is distributed to these organs where it is then converted to this compound before being excreted.
Studies on the parent drug, Ciclopirox, have shown that after oral administration, the highest concentrations are found in the kidney and liver. ur.edu.pl This supports the idea that these are key sites for metabolism into the glucuronide conjugate. Furthermore, studies in rats have indicated that placental transfer of Ciclopirox and its metabolites is low. popline.org
Distribution Patterns in Organs (e.g., Kidney, Liver, Smooth Muscles of Stomach)
Following oral administration in preclinical models, the parent compound Ciclopirox is distributed to various tissues. After undergoing metabolism, primarily through glucuronidation, the resulting metabolite, this compound, contributes to the distribution profile. Studies indicate that the highest concentrations of Ciclopirox and its metabolites are found in key organs of elimination and metabolism. Specifically, the kidney, liver, and smooth muscles of the stomach show high concentrations of the compound after oral ingestion. researchgate.net The kidney's high concentration is consistent with its role as the primary route of excretion for Ciclopirox and its glucuronide conjugate. nih.govnih.gov The liver, as the main site of metabolism, also demonstrates significant accumulation, which is linked to the extensive glucuronidation process Ciclopirox undergoes. researchgate.netnih.gov
Table 1: Organ Distribution of Ciclopirox and Metabolites in Animal Models Following Oral Administration
| Organ | Relative Concentration | Source |
| Kidney | High | researchgate.net |
| Liver | High | researchgate.net |
| Smooth Muscles of Stomach | High | researchgate.net |
Placental Transfer Investigation in Gestational Animal Models
Investigations into the disposition of Ciclopirox and its metabolites during pregnancy have been conducted in animal models to understand the potential for fetal exposure. Studies in rats have shown that placental transfer of Ciclopirox and its subsequent metabolites is low. popline.org Despite good absorption of the parent compound by the maternal system, the radioactivity measured in fetal tissues was consistently lower than that in the maternal blood. popline.org This suggests that the placenta acts as a significant barrier, limiting fetal exposure. Research reviews have concluded that the placental transfer is almost negligible in animal models studied. researchgate.net Teratology studies conducted in mice, rats, rabbits, and monkeys using oral and topical administration of Ciclopirox Olamine did not reveal any significant fetal malformations. e-lactancia.orghres.ca
Influence of Administration Route of Parent Compound on Glucuronide Disposition in Animals
The route by which the parent compound, Ciclopirox, is administered significantly influences the disposition and plasma concentration of its major metabolite, this compound, in animal models. The differences are most pronounced when comparing oral, parenteral, and topical routes.
Oral versus Parenteral (Intravenous, Subcutaneous) Administration in Animal Models
The oral administration of Ciclopirox Olamine in rats and dogs results in low bioavailability of the parent compound. nih.govresearchgate.net This is attributed to substantial first-pass metabolism, where the drug is extensively converted to this compound in the liver before reaching systemic circulation. researchgate.netresearchgate.net Consequently, after oral dosing, the peak plasma concentrations (Cmax) and area under the curve (AUC) for the glucuronide conjugate are at least 10-fold higher than those of the parent Ciclopirox. researchgate.net
In contrast, parenteral administration, such as intravenous (IV) or subcutaneous (SC) injection of a Ciclopirox prodrug (fosciclopirox), bypasses the first-pass effect. nih.govresearchgate.net This leads to the rapid and complete metabolism of the prodrug into the active Ciclopirox, resulting in excellent bioavailability of the parent compound. nih.govresearchgate.net While this compound is still formed as the major inactive metabolite and excreted in the urine, its systemic exposure relative to the parent compound is different from that observed with oral administration. researchgate.net In rats receiving a prodrug formulation, approximately 37-49% of the dose was eliminated as the glucuronide conjugate. researchgate.net
Table 2: Comparison of Ciclopirox (CPX) and this compound (CPX-G) Disposition Following Different Administration Routes in Animal Models
| Administration Route | Parent Compound (CPX) Bioavailability | First-Pass Metabolism | Systemic Glucuronide (CPX-G) Levels | Animal Model | Source |
| Oral (Ciclopirox Olamine) | Low | Substantial | High (≥10-fold higher than CPX) | Rats, Dogs | nih.govresearchgate.netresearchgate.net |
| Intravenous (Prodrug) | Complete | Bypassed | Present as major metabolite | Rats, Dogs | nih.govresearchgate.net |
| Subcutaneous (Prodrug) | Excellent | Bypassed | Present as major metabolite | Rats, Dogs | nih.govresearchgate.net |
Topical Administration and Systemic Absorption in Animal Skin and Nail Models
When Ciclopirox is applied topically as a cream or lacquer, it penetrates the skin, mucosal membranes, and nails. nih.govresearchgate.net Studies using histoautoradiography show that Ciclopirox can penetrate the skin through both the epidermis and hair follicles. nih.govpopline.org Research on excised pig skin demonstrated high retention of Ciclopirox in the stratum corneum with low permeability. nih.gov In animal models, the compound has been shown to penetrate through the entire nail structure. nih.govpopline.org
Systemic absorption following topical application is generally low. nih.gov In dogs, percutaneous absorption was estimated to be between 5% and 15% of the applied dose. nih.govpopline.org In Wistar rats, the fraction of the drug reaching systemic circulation was found to be significantly low, at approximately 0.15% of the applied dose. nih.gov Despite the low systemic uptake, the portion of Ciclopirox that is absorbed is metabolized and excreted primarily as the glucuronide conjugate via the urine, similar to what is observed with systemic administration. nih.govnih.gov
Dermatopharmacokinetic (DPK) studies in Wistar rats after applying a 2% (w/v) gel formulation showed a peak concentration (Cmax) in the skin of 175.43 ± 25.62 µg/cm² and an area under the curve (AUC) of 632.14 ± 102.26 µg.h/cm². nih.gov The elimination from the skin followed first-order kinetics with a half-life of approximately 2 hours. nih.gov
Table 3: Dermatopharmacokinetic Parameters of Ciclopirox in Wistar Rat Skin (2% w/v Gel)
| Parameter | Value | Source |
| Cmax (Peak Concentration in Skin) | 175.43 ± 25.62 µg/cm² | nih.gov |
| AUC (Area Under the Curve in Skin) | 632.14 ± 102.26 µg.h/cm² | nih.gov |
| t½ (Elimination Half-life from Skin) | ~2 hours | nih.gov |
| Systemic Absorption (% of Applied Dose) | ~0.15% | nih.gov |
In Vitro Research and Cellular Interactions of Ciclopirox Beta D Glucuronide
Metabolic Stability and Reversibility of Ciclopirox (B875) Glucuronidation
Ciclopirox undergoes extensive glucuronidation, a phase II metabolic process, which is the main pathway for its metabolism. fda.govbauschhealth.ca Studies using human liver microsomes (HLM) have shown high activity in the glucuronidation of ciclopirox. nih.gov The key enzyme responsible for this transformation in humans is UDP-glucuronosyltransferase 1A9 (UGT1A9). nih.govresearchgate.net While UGT1A9 is the dominant enzyme, other isoforms like UGT1A6, UGT1A7, and UGT1A8 also contribute to the formation of Ciclopirox beta-D-Glucuronide, albeit to a much lesser extent. nih.gov
The glucuronidation process appears to be a stable and significant metabolic step, leading to plasma concentrations of this compound that are substantially higher than those of the parent compound, ciclopirox. researchgate.netresearchgate.net The reaction exhibits notable differences across various species. nih.gov While information on the direct reversibility of this glucuronidation in vitro is not extensively detailed in the provided results, the process is generally considered a detoxification and elimination pathway. vulcanchem.com The formation of the glucuronide is a critical factor in the pharmacokinetic profile of ciclopirox. vulcanchem.com
Table 1: Enzyme Kinetics of Ciclopirox Glucuronidation in Human Liver Microsomes (HLM) nih.gov
| Parameter | Value | Unit |
|---|---|---|
| Michaelis-Menten constant (Km) | 139 | µM |
| Maximum velocity (Vmax) | 7.89 | nmol/min/mg |
Assessment of Potential Intrinsic Biological Activity of the Glucuronide Conjugate In Vitro
In vitro studies have consistently demonstrated that this compound has little to no intrinsic anticancer activity. vulcanchem.comnih.gov In studies involving high-grade human urothelial cancer cell lines, the IC50 value for this compound was greater than 50 µM, indicating minimal to no antiproliferative activity. nih.gov This is in stark contrast to its parent compound, ciclopirox, which shows significant dose- and time-dependent decreases in cell proliferation. nih.govresearchgate.net The glucuronide metabolite is generally considered inactive. researchgate.netresearchgate.net
Cytotoxicity and Cellular Effects in Non-Human Cell Lines
Consistent with its lack of intrinsic biological activity, this compound does not exhibit significant cytotoxicity or cellular effects in the studied non-human cell lines. The focus of cytotoxicity and cellular effect studies has been on the parent compound, ciclopirox.
Inhibition of Cell Proliferation and Colony Formation
As established, this compound does not significantly inhibit cell proliferation or colony formation in cancer cell lines. nih.gov The anticancer effects observed in preclinical models are attributed to the active metabolite, ciclopirox, which effectively suppresses the proliferation and colony formation of various cancer cell lines, including those of the bladder. nih.govresearchgate.net
Impact on Specific Cellular Pathways (e.g., Cancer Stem Cell Signaling Genes, Notch, Wnt, Hedgehog)
The impact on cellular pathways like Notch, Wnt, and Hedgehog signaling is a characteristic of the parent compound, ciclopirox, not its glucuronide metabolite. jmpas.com Research has shown that ciclopirox can inhibit the mRNA expression of genes involved in these cancer stem cell signaling pathways. nih.govjmpas.com For instance, ciclopirox has been found to suppress the activation of Notch signaling and inhibit components of the Wnt/β-catenin pathway. nih.govnih.govnih.gov However, these effects are not attributed to this compound, which is considered the inactive metabolite. researchgate.netresearchgate.net
Theoretical and Computational Studies of Glucuronide Conjugation
Molecular Modeling and Docking Simulations of Ciclopirox (B875) with UGT Isoformsresearchgate.net
Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand (in this case, Ciclopirox) within the active site of a protein (UGT isoforms). These methods are particularly valuable in the absence of high-resolution crystal structures of the full-length mammalian UGT enzymes, which are challenging to obtain due to their membrane-bound nature. acs.orgresearchgate.net
The primary human UGT isoform responsible for the glucuronidation of Ciclopirox has been identified as UGT1A9. tandfonline.com To perform docking simulations, a three-dimensional model of the UGT1A9 enzyme is required. In the absence of an experimental crystal structure, homology models of UGT1A9 have been constructed using the crystal structures of related proteins as templates. acs.orgjst.go.jptandfonline.com These models provide a structural framework for the enzyme's N-terminal domain, which is responsible for substrate binding, and the C-terminal domain, which binds the cofactor UDP-glucuronic acid (UDPGA). acs.orgjst.go.jp
Docking simulations of Ciclopirox into the active site of a UGT1A9 homology model could elucidate the specific molecular interactions that drive substrate recognition and binding. Key interactions would likely involve the hydroxyl group of Ciclopirox, which is the site of glucuronidation, and the surrounding amino acid residues within the enzyme's binding pocket. Studies on other substrates for UGT1A9 have highlighted the importance of specific residues, such as Gly111, Asp115, and Phe117, in determining substrate selectivity. jst.go.jpresearchgate.net A docking simulation would aim to predict the binding pose of Ciclopirox and calculate a scoring function to estimate the binding affinity.
Hypothetical Docking Simulation Parameters for Ciclopirox and UGT1A9:
| Parameter | Description | Example Value/Method |
| Protein Structure | Homology model of human UGT1A9. | Based on a template such as UGT2B7 or bacterial glycosyltransferases. acs.org |
| Ligand Structure | 3D conformer of Ciclopirox. | Generated and energy-minimized using computational chemistry software. |
| Docking Software | Program to perform the docking calculation. | AutoDock, Glide, GOLD, or MOE. ddg-pharmfac.netoup.com |
| Binding Site Definition | Region of the protein where the ligand is expected to bind. | Defined based on the position of known substrates or the UDPGA cofactor. |
| Scoring Function | Algorithm to estimate the binding free energy. | Empirical, knowledge-based, or force-field-based scoring functions. |
While a specific published docking study of Ciclopirox with UGT1A9 is not available, the methodology has been successfully applied to understand the substrate selectivity of UGT1A9 for a wide range of phenolic compounds and other drugs. jst.go.jpresearchgate.net Such studies provide a strong foundation for how a computational investigation of Ciclopirox glucuronidation would be approached.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analysis for Glucuronidation Potential
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. nih.govtdl.org In the context of Ciclopirox glucuronidation, a QSAR/QSPR analysis could be developed to predict its potential as a substrate for UGT1A9 and the rate of its metabolism.
These models are built using a training set of compounds with known glucuronidation activities. For each compound, a set of molecular descriptors is calculated, which are numerical representations of its structural, electronic, and physicochemical properties. tdl.orgnih.gov A mathematical equation is then derived to link these descriptors to the observed activity (e.g., K_m, V_max, or intrinsic clearance).
For phenolic compounds, which share the hydroxyl functional group with Ciclopirox, QSAR studies have been conducted to model their glucuronidation by UGT1A9. nih.govtdl.org These studies have identified several key descriptors that influence substrate affinity and turnover rate.
Key Molecular Descriptors in UGT1A9 QSAR Models:
| Descriptor Type | Specific Descriptor | Influence on Glucuronidation |
| Electronic | Partial charge on the hydroxyl oxygen | Affects the nucleophilicity of the reaction site. |
| Steric/Topological | Molecular volume, surface area | Influences how the substrate fits into the enzyme's active site. tdl.org |
| Lipophilicity | LogP (octanol-water partition coefficient) | Important for membrane partitioning and access to the active site. acs.org |
| Quantum Chemical | Energy of the Highest Occupied Molecular Orbital (HOMO) | Relates to the ease of electron donation from the substrate. |
A QSAR model for Ciclopirox glucuronidation would involve calculating these and other relevant descriptors for Ciclopirox and a series of structurally related compounds with known UGT1A9 activity. The resulting model could then be used to predict the glucuronidation potential of novel compounds. For instance, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that have been successfully used to create predictive models for UGT1A9 substrates. nih.govresearchgate.net These models generate 3D contour maps that visualize the regions around a molecule where certain properties (e.g., steric bulk or positive electrostatic potential) are favorable or unfavorable for activity.
In Silico Prediction of Metabolic Fate and Glucuronide Metabolite Properties
In silico tools for predicting drug metabolism are becoming increasingly sophisticated and are widely used in drug discovery and development. nih.govnih.govresearchgate.net These tools can predict the metabolic fate of a compound like Ciclopirox, including the primary sites of metabolism and the properties of the resulting metabolites.
For Ciclopirox, the primary metabolic pathway is known to be glucuronidation of the hydroxyl group. acs.org In silico site of metabolism (SOM) prediction tools can confirm this by analyzing the chemical structure of Ciclopirox and identifying the most likely sites for modification by metabolizing enzymes. acs.orgnih.gov These tools often use a combination of rule-based systems, which contain information about known biotransformations, and machine learning models trained on large datasets of metabolic reactions. nih.gov
Once the metabolite, Ciclopirox beta-D-Glucuronide, is identified, its physicochemical and pharmacokinetic properties can also be predicted using in silico methods. The addition of the glucuronic acid moiety significantly alters the properties of the parent Ciclopirox molecule.
Predicted Property Changes from Ciclopirox to this compound:
| Property | Ciclopirox | This compound | Rationale for Change |
| Molecular Weight | 207.27 g/mol annualreviews.org | 383.39 g/mol | Addition of the glucuronic acid moiety (C6H8O6). |
| Water Solubility | Low | High | Introduction of multiple hydroxyl groups and a carboxylic acid. |
| Lipophilicity (LogP) | Moderately lipophilic | Significantly lower (more hydrophilic) | The polar glucuronide group drastically reduces lipophilicity. |
| Biological Activity | Active antifungal | Generally considered inactive. | The bulky, polar glucuronide group prevents binding to the pharmacological target. |
| Excretion | Limited renal excretion | Primarily excreted in urine. nih.gov | Increased water solubility facilitates renal clearance. |
Future Research Directions
Elucidation of Novel Glucuronidation Pathways and Unidentified Metabolites
The metabolism of Ciclopirox (B875) is known to be dominated by glucuronidation, a major pathway for its detoxification and elimination. smolecule.com In humans, the UDP-glucuronosyltransferase (UGT) isoform UGT1A9 has been identified as the primary enzyme responsible for catalyzing the formation of Ciclopirox beta-D-Glucuronide. researchgate.netnih.gov Studies using human liver microsomes (HLM) show high activity for this conjugation reaction. researchgate.netnih.gov While UGT1A9 is the dominant contributor, research has also indicated that other isoforms, specifically UGT1A6, UGT1A7, and UGT1A8, can catalyze the formation of trace amounts of the glucuronide metabolite. researchgate.netnih.gov
However, the full metabolic profile of Ciclopirox may not be completely characterized. The extensive glucuronidation process is considered a significant factor in the drug's disposition and can be an obstacle in the development of novel applications. researchgate.netnih.gov Therefore, future research should aim to elucidate any potential novel glucuronidation pathways that may be quantitatively minor but qualitatively significant. Investigations should also focus on identifying any previously uncharacterized or unidentified metabolites. A systematic approach to studying the metabolic profile in various in vitro systems could reveal minor pathways that might contribute to interindividual variability in Ciclopirox metabolism. researchgate.net
Further Characterization of Species-Specific UGT Expression and Activity
Significant species differences have been observed in the glucuronidation of Ciclopirox. researchgate.netnih.gov While UGT1A9 is the primary enzyme in humans, the activity and specific UGT isoforms involved can vary considerably among different animal species used in preclinical studies. researchgate.netnih.gov Research has demonstrated remarkable differences in the intrinsic clearance (CLint) of Ciclopirox glucuronidation in liver microsomes from mice, rats, cynomolgus monkeys, minipigs, and beagle dogs. researchgate.netnih.gov For example, the CLint values range from 26 to 369 μL/min/mg across these species. researchgate.netnih.gov Furthermore, the glucuronidation activity in liver microsomes from these experimental animals showed less sensitivity to magnolol (B1675913), a selective UGT1A9 inhibitor, compared to human liver microsomes. researchgate.netnih.gov
These species-specific variations in UGT expression and activity underscore the need for further characterization. nih.gov A deeper understanding of which UGT enzymes are responsible for Ciclopirox glucuronidation in each preclinical species is critical for the proper extrapolation of metabolic and pharmacokinetic data to humans. mdpi.comspringernature.com Future studies should aim to identify the specific UGT orthologs in common laboratory animals and compare their kinetic parameters to human UGTs. This knowledge is essential for selecting the most appropriate animal models for preclinical development and for accurately interpreting toxicological and pharmacological findings. researchgate.netnih.gov
| Species | Intrinsic Clearance (CLint) (μL/min/mg) |
| Human | 56 |
| Mouse | 26 - 369 |
| Rat | 26 - 369 |
| Cynomolgus Monkey | 26 - 369 |
| Minipig | 26 - 369 |
| Beagle Dog | 26 - 369 |
| Data derived from in vitro studies using liver microsomes. researchgate.netnih.gov |
Deeper Understanding of Glucuronide Hydrolysis and Enterohepatic Recirculation in Animal Models
Enterohepatic recirculation is a significant pharmacokinetic process for many drugs that undergo glucuronidation. nih.govnih.gov This process involves the excretion of the glucuronide metabolite into the bile, followed by its hydrolysis back to the parent drug (aglycone) by β-glucuronidase enzymes present in the gut microbiome. nih.govtsu.edu The reabsorption of the released parent drug can prolong its half-life and exposure in the body. researchgate.net
Exploration of Glucuronide Conjugate Impact on Preclinical Pharmacological Endpoints (Excluding Human Efficacy)
While the glucuronide itself may be pharmacologically inactive, its formation and presence could potentially have an indirect impact on preclinical pharmacological endpoints. For instance, the high rate of glucuronidation could limit the systemic exposure and availability of the active Ciclopirox at its target sites. The process of glucuronidation is a key factor that can act as an obstacle to the drug's application in contexts beyond its topical antifungal use. researchgate.netnih.gov
Future preclinical research should explore whether this compound has any subtle biological effects, such as competition for drug transporters, that could influence the distribution of the parent drug or other co-administered agents. Investigating how the balance between Ciclopirox and its glucuronide metabolite affects pharmacological outcomes in animal models of disease could provide valuable insights. This exploration would help to better understand the factors that modulate the efficacy of Ciclopirox in preclinical settings and inform the design of future studies.
Q & A
Q. How to ensure reproducibility in studies involving this compound synthesis and bioactivity assays?
- Answer :
- Open protocols : Publish detailed synthesis steps (e.g., reaction temperatures, enzyme batches) in supplementary materials.
- Reference standards : Use certified materials (e.g., CAS 79419-54-8) with batch-specific CoAs.
- FAIR data principles : Share raw LC-MS/MS files and metabolomics datasets in public repositories (e.g., MetaboLights) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
